N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Overview
Description
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups, chloro substituents, and an acetamide moiety.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as activation of substrates and stabilization of developing negative charges .
Biochemical Pathways
Related compounds have been shown to activate p-tolyl thioglycoside donors, leading to the efficient glycosylation of various alcoholic acceptors . This suggests that N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide may also influence glycosylation pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function. This inhibition can lead to altered cellular processes and has potential therapeutic implications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that regulate cell cycle and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as protein kinases, leading to their inhibition . This inhibition disrupts downstream signaling pathways, resulting in altered cellular responses. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the metabolism of certain drugs, leading to drug-drug interactions and altered pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide typically involves the reaction of 3,5-di(trifluoromethyl)aniline with 2-chloro-2-(2-chlorophenyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Another compound with trifluoromethyl groups, used as an activator in glycosylation reactions.
Trifluoromethyl-containing drugs: Various FDA-approved drugs contain trifluoromethyl groups, highlighting the importance of this functional group in medicinal chemistry.
Uniqueness
N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide is unique due to its specific combination of trifluoromethyl and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F6NO/c17-12-4-2-1-3-11(12)13(18)14(26)25-10-6-8(15(19,20)21)5-9(7-10)16(22,23)24/h1-7,13H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIMQOGLWFBAPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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